AC177

GPR139 agonism ERK phosphorylation orthogonal assay

AC177 (Enamine ID: Z1618891443) is a synthetic small-molecule agonist of the orphan G protein-coupled receptor GPR139, a class A GPCR predominantly expressed in the central nervous system. Identified from a 4,000-compound diversity screen and validated through analog SAR expansion (160 analogs), AC177 belongs to a series that lacks a second terminal aromatic ring—a structural departure from earlier GPR139 reference agonists—yet retains nanomolar potency.

Molecular Formula C16H22FN3O2
Molecular Weight 307.37
Cat. No. B1192070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC177
SynonymsAC-177;  AC 177;  AC177
Molecular FormulaC16H22FN3O2
Molecular Weight307.37
Structural Identifiers
SMILESO=C(NCC1CC1)CNC(NC(C2=CC=C(C)C(F)=C2)C)=O
InChIInChI=1S/C16H22FN3O2/c1-10-3-6-13(7-14(10)17)11(2)20-16(22)19-9-15(21)18-8-12-4-5-12/h3,6-7,11-12H,4-5,8-9H2,1-2H3,(H,18,21)(H2,19,20,22)
InChIKeyNIZAXJSWWYYDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AC177: A Nanomolar GPR139 Agonist for CNS Receptor Pharmacology & Tool Compound Procurement


AC177 (Enamine ID: Z1618891443) is a synthetic small-molecule agonist of the orphan G protein-coupled receptor GPR139, a class A GPCR predominantly expressed in the central nervous system [1]. Identified from a 4,000-compound diversity screen and validated through analog SAR expansion (160 analogs), AC177 belongs to a series that lacks a second terminal aromatic ring—a structural departure from earlier GPR139 reference agonists—yet retains nanomolar potency [1]. Its molecular formula is C₁₆H₂₂FN₃O₂ (MW 307.37), and it is supplied as a solid powder with >98% purity for research use .

Why AC177 Cannot Be Casually Replaced by Other In-Class GPR139 Agonists


GPR139 agonists from the same chemical series display steep SAR, where minor substituent changes can completely ablate activity. The commercially available analog AC170, which differs only by replacing a halogen with a nitrile group on the aromatic ring, elicits no GPR139 response in either Ca²⁺ mobilization or ERK phosphorylation assays [1]. Even among active analogs, potency diverges substantially: AC177 (ERK EC₅₀ = 0.022 μM) is nearly 2-fold more potent than its close structural neighbor AC183 (EC₅₀ = 0.039 μM) and delivers a higher maximal efficacy (Emax 79% vs. 64%) [1]. These quantitative gaps mean that substituting AC177 with an unvalidated in-class analog risks altered receptor activation profiles and confounded experimental results.

AC177 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Procurement


Superior ERK Pathway Potency: AC177 Outperforms AC183 and AC224 in Orthogonal Phosphorylation Assay

In a TR-FRET-based ERK phosphorylation assay using CHO-GPR139 cells, AC177 demonstrated an EC₅₀ of 0.022 μM, which is 1.8-fold more potent than AC183 (EC₅₀ = 0.039 μM) and 1.4-fold more potent than AC224 (EC₅₀ = 0.031 μM) [1]. Additionally, AC177 achieved a higher maximal response (Emax = 79.10 ± 3.19% relative to FBS control) compared to AC183 (64.38 ± 5.28%) and AC224 (69.37 ± 8.01%), indicating both greater potency and greater efficacy in this therapeutically relevant signaling pathway [1].

GPR139 agonism ERK phosphorylation orthogonal assay

Calcium Mobilization Potency: AC177 Matches the Most Potent Analog AC224 and Doubles AC183 Activity

In a Fluo-4 calcium mobilization assay in CHO-GPR139 cells, AC177 exhibited an EC₅₀ of 0.09 μM (pEC₅₀ = 7.02 ± 0.11), equaling the most potent analog AC224 (EC₅₀ = 0.09 μM) and demonstrating 2-fold greater potency than AC183 (EC₅₀ = 0.18 μM, pEC₅₀ = 6.74 ± 0.19) [1]. AC177's Emax of 103% (relative to reference agonist 1a) confirms full agonism without signal deficit [1].

calcium mobilization Gq-coupled GPCR agonist potency ranking

Exquisite Potency Gain Over Endogenous Ligand L-Tryptophan: >35,000-Fold Improvement in ERK EC₅₀

Relative to the endogenous GPR139 agonist L-tryptophan (ERK EC₅₀ = 770 μM) [1], AC177 achieves an EC₅₀ of 0.022 μM, representing a ~35,000-fold improvement in potency [1]. This eliminates the need for millimolar concentrations that risk non-specific effects in cellular assays and enables receptor activation studies at pharmacologically relevant concentrations.

endogenous ligand benchmarking potency gain tool compound superiority

Structural Differentiation: Single Aromatic Ring Scaffold Achieves Nanomolar Potency Without Second Terminal Aromatic Group

Unlike reference GPR139 agonists such as compound 1a (EC₅₀ = 0.028 μM) and compound 7c (EC₅₀ = 0.013 μM), which contain a second terminal aromatic ring previously considered important for high potency, AC177 and its series members (including AC4, AC7, AC77, AC178, AC183, AC194, etc.) lack this structural feature yet maintain EC₅₀ values in the 22–990 nM range [1]. AC177 specifically demonstrates that a single aromatic ring with a 3-fluoro-4-methylphenyl substituent is sufficient for potent GPR139 activation [1].

scaffold novelty SAR differentiation medicinal chemistry

Consistent Rank-Order Potency Across Orthogonal Assays Confirms Signal Integrity

AC177 maintains a consistent rank order of potency between the calcium mobilization (EC₅₀ = 0.09 μM) and ERK phosphorylation (EC₅₀ = 0.022 μM) assays, with a potency shift (~4-fold) comparable to other agonists in the series [1]. This concordance indicates that AC177 does not exhibit biased signaling between Gq-mediated Ca²⁺ release and β-arrestin-mediated ERK pathways—an important consideration for mechanistic studies where pathway bias could confound interpretation [1].

biased signaling assay concordance GPR139 pharmacology

Validated Chemical Identity and Purity: >98% Purity with Full Analytical Characterization for Reproducible Research

AC177 is supplied with defined chemical identity: IUPAC name N-(cyclopropylmethyl)-2-(3-(1-(3-fluoro-4-methylphenyl)ethyl)ureido)acetamide, molecular formula C₁₆H₂₂FN₃O₂, exact mass 307.1696 Da, and purity exceeding 98% as verified by Certificate of Analysis . This level of characterization exceeds the typical reporting standard for early-stage tool compounds and supports experimental reproducibility .

compound quality control reproducibility chemical authentication

Best Research and Industrial Application Scenarios for AC177 Based on Quantitative Evidence


GPR139 CNS Target Validation Studies Requiring Nanomolar Potency and High Emax

AC177's 0.022 μM ERK EC₅₀ and 79% Emax make it suitable for GPR139 target validation in CNS-relevant cell lines (e.g., striatal or hypothalamic neurons), where low receptor expression demands a high-efficacy agonist to produce a measurable signal [1]. Its 35,000-fold potency gain over endogenous L-tryptophan permits activation at concentrations that avoid non-specific amino acid effects [1].

Medium-Throughput Screening for GPR139 Modulators Using Orthogonal Readouts

The consistent potency of AC177 in both Ca²⁺ mobilization and ERK phosphorylation assays supports its use as a reference full agonist in dual-readout screening cascades [1]. Its non-biased signaling profile simplifies hit triage by avoiding pathway-selective artifacts [1].

Structure-Activity Relationship (SAR) Expansion Around Single-Aromatic-Ring GPR139 Agonist Scaffolds

AC177's single aromatic ring scaffold—in contrast to dual-ring reference agonists 1a and 7c—provides a synthetically more accessible starting point for medicinal chemistry optimization [1]. Its >98% purity and full analytical characterization support its use as a reference standard in analog synthesis and quality control workflows .

In Vitro Pharmacology of Orphan GPCRs in Motor and Metabolic Disorder Models

Given GPR139's expression in brain regions regulating motor control and metabolism, AC177 can serve as a pharmacological probe in cell-based models of Parkinson's disease, metabolic syndrome, or feeding behavior, where its nanomolar potency enables chronic-treatment experimental designs without cytotoxicity concerns associated with high-concentration endogenous ligands [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC177

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.